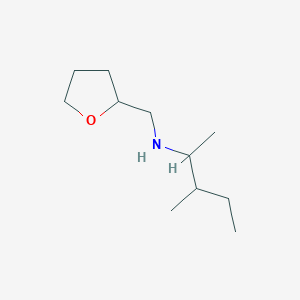

(3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Description

BenchChem offers high-quality (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

3-methyl-N-(oxolan-2-ylmethyl)pentan-2-amine |

InChI |

InChI=1S/C11H23NO/c1-4-9(2)10(3)12-8-11-6-5-7-13-11/h9-12H,4-8H2,1-3H3 |

InChI Key |

GFVJGODTKYVXOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NCC1CCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine: Synthesis, Characterization, and Physicochemical Properties

Introduction

In the landscape of modern drug discovery and materials science, the exploration of novel chemical entities with unique structural motifs is paramount. This guide provides a comprehensive technical overview of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, a secondary amine incorporating both a branched aliphatic chain and a tetrahydrofuran moiety. Due to its apparent novelty, a registered CAS number has not been identified in major chemical databases as of the writing of this document. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's chemical identity, a proposed synthetic route with a detailed experimental protocol, and an estimation of its key physicochemical properties. The synthesis section is grounded in the well-established principles of reductive amination, providing a reliable pathway for the preparation of this and structurally related compounds.

Chemical Identity and Identifiers

A precise and unambiguous identification of a chemical substance is crucial for scientific communication and regulatory purposes. The following table summarizes the key chemical identifiers for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, derived from its molecular structure.

| Identifier | Value |

| IUPAC Name | (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine |

| Molecular Formula | C₁₁H₂₃NO |

| Molecular Weight | 185.31 g/mol |

| SMILES | CCC(C)C(C)NCC1CCCO1 |

| InChI | InChI=1S/C11H23NO/c1-4-9(2)10(3)12-8-11-6-5-7-13-11/h9-12H,4-8H2,1-3H3 |

| InChIKey | VJRGJAPJNYYNRE-UHFFFAOYSA-N |

| CAS Number | Not available |

Estimated Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its potential as a therapeutic agent or a specialty chemical. The properties for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine have been estimated based on its structure and by drawing comparisons with analogous secondary amines.

| Property | Estimated Value | Rationale and Context |

| Boiling Point | 220-240 °C | Secondary amines exhibit hydrogen bonding, leading to higher boiling points than tertiary amines of similar molecular weight, but lower than corresponding primary amines or alcohols.[1][2][3] The relatively high molecular weight of this compound suggests a boiling point in this range. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The presence of the polar amine and ether functionalities allows for some water solubility through hydrogen bonding.[4][5] However, the significant nonpolar aliphatic portion of the molecule will limit its aqueous solubility. It is expected to be readily soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

| pKa | 10.5 - 11.5 | The basicity of the secondary amine is influenced by the electron-donating alkyl groups, typically resulting in a pKa in this range for the conjugate acid. |

| LogP | ~3.5 - 4.5 | The octanol-water partition coefficient (LogP) is anticipated to be in this range, indicating a significant lipophilic character due to the long, branched alkyl chain. |

Proposed Synthesis: Reductive Amination

The synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine can be efficiently achieved via a one-pot reductive amination reaction. This widely utilized method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[6][7] For this specific synthesis, the reaction will be between 3-methylpentan-2-amine and tetrahydrofuran-2-carbaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Rationale for Reagent Selection

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly well-suited for reductive aminations due to its mild and selective nature. It readily reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8] Its tolerance for a variety of functional groups and its effectiveness in common organic solvents make it a superior choice over other reducing agents like sodium borohydride or sodium cyanoborohydride.[6][7]

-

1,2-Dichloroethane (DCE) as Solvent: DCE is a preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is non-protic and effectively solubilizes the reactants and the reducing agent.[7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Experimental Protocol: Synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

This protocol is a self-validating system designed to ensure a high yield and purity of the final product.

Materials and Equipment

-

3-methylpentan-2-amine (CAS: 35399-81-6)[9]

-

Tetrahydrofuran-2-carbaldehyde (CAS: 7681-84-7)[10]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methylpentan-2-amine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: Add tetrahydrofuran-2-carbaldehyde (1.0-1.1 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Conclusion

This technical guide provides a foundational body of knowledge for the novel compound (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. While a CAS number is not yet assigned, its chemical identifiers have been clearly defined. A robust and reliable synthetic protocol based on reductive amination has been detailed, offering a practical route for its preparation in a laboratory setting. The estimated physicochemical properties provide a basis for predicting its behavior and potential applications. This document serves as a valuable resource for researchers and scientists interested in exploring the potential of this and other structurally related secondary amines in their respective fields.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. ([Link])

-

QikProp. Schrödinger. ([Link])

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. ([Link])

-

Myers, A. G. Reductive Amination. Harvard University. ([Link])

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. ([Link])

-

On-line Software - Virtual Computational Chemistry Laboratory. ([Link])

-

Application Note – Reductive Amination. Synple Chem. ([Link])

-

Tetrahydrofuran-2-carbaldehyde. Pharmaffiliates. ([Link])

-

Tetrahydrofuran-2-carbaldehyde. AA Blocks. ([Link])

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. ([Link])

-

Physical Properties of Amines. Lumen Learning. ([Link])

-

Chemical Properties on Demand. PSEforSPEED. ([Link])

-

Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. ([Link])

-

Chemical and Physical Property Prediction. Cheméo. ([Link])

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. ([Link])

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. ([Link])

-

Select the correct answer. The table shows the boiling points of differen.. Filo. ([Link])

-

Basic Properties of Amines. Chemistry LibreTexts. ([Link])

-

Tetrahydrofurfurylamine. PubChem. ([Link])

-

Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. ([Link])

-

Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. ([Link])

-

(2R,3R)-3-methylpentan-2-amine. PubChem. ([Link])

-

Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Apr. Semantic Scholar. ([Link])

Sources

- 1. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. Select the correct answer. The table shows the boiling points of differen.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 2439-57-8: N-(tetrahydrofurfuryl)-N-methylamine [cymitquimica.com]

- 5. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. 3-methylpentan-2-amine 95% | CAS: 35399-81-6 | AChemBlock [achemblock.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

literature review of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine derivatives

An In-depth Technical Guide to (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Derivatives: Synthetic Strategies and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Charting a Course into Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation in drug discovery. This whitepaper delves into the untapped potential of a unique class of compounds: (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine derivatives. While direct literature on this specific family of molecules is sparse, a foundational analysis of its constituent parts—the sterically significant (3-Methylpentan-2-yl) group and the pharmacologically relevant (oxolan-2-ylmethyl)amine moiety—provides a compelling rationale for its investigation. This guide is structured not as a retrospective review, but as a forward-looking prospectus for researchers, scientists, and drug development professionals. We will dissect the parent molecule, propose robust synthetic pathways, and, through expert analysis, forecast its potential therapeutic applications.

Deconstructing the Core Scaffold: A Tale of Two Moieties

The therapeutic potential of any molecule is intrinsically linked to its structure. The (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine core is an intriguing amalgamation of two distinct chemical entities, each contributing unique properties that could be pivotal in receptor binding and pharmacokinetic profiles.

The (3-Methylpentan-2-yl) Group: A Modulator of Lipophilicity and Steric Hindrance

The alkyl portion of the molecule, 3-methylpentan-2-amine, is a chiral secondary amine.[1] Its branched structure is of particular interest. The presence of methyl groups at positions 2 and 3 introduces significant steric bulk, which can play a crucial role in conferring selectivity for specific receptor subtypes. This steric hindrance can also serve as a metabolic shield, potentially reducing the rate of enzymatic degradation and thereby prolonging the compound's duration of action.[2]

From a physicochemical standpoint, this alkyl chain significantly increases the lipophilicity of the molecule. This property is a double-edged sword in drug design. While enhanced lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier, it can also lead to issues with aqueous solubility and off-target binding. The strategic derivatization of other parts of the molecule will be key to striking the right balance.

The (Oxolan-2-ylmethyl)amine Moiety: A Proven Pharmacophore

The oxolane (tetrahydrofuran) ring is a common motif in a plethora of biologically active compounds and approved drugs. Its presence can be attributed to several key factors:

-

Hydrogen Bond Acceptor: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target.

-

Improved Solubility: The polar nature of the ether linkage can enhance the aqueous solubility of the molecule, a desirable property for drug candidates.

-

Metabolic Stability: The tetrahydrofuran ring is generally more metabolically stable than many other heterocyclic systems.

-

Scaffold for Diverse Geometries: The five-membered ring provides a rigid scaffold that can be functionalized to present substituents in well-defined spatial orientations.

The methylamine linker connecting the oxolane ring to the 3-methylpentan-2-yl group provides rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. The secondary amine itself is a key site for interaction and can be a hydrogen bond donor or acceptor.

Proposed Synthetic Pathways: A Roadmap to Novel Derivatives

The synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine and its derivatives can be approached through several established organic chemistry methodologies. The key challenge lies in the efficient and stereoselective coupling of the two primary fragments.

Reductive Amination: The Workhorse of Amine Synthesis

A highly reliable and versatile method for the synthesis of the parent compound is the reductive amination of oxolan-2-carbaldehyde with 3-methylpentan-2-amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methylpentan-2-amine[1] in a suitable solvent such as methanol or dichloromethane. Add 1.0 equivalent of oxolan-2-carbaldehyde. If desired, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add 1.2 equivalents of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Abstract

This document provides a comprehensive guide for the laboratory synthesis of the secondary amine, (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. The synthesis is achieved through a one-pot reductive amination of 3-methylpentan-2-one with oxolan-2-ylmethylamine (tetrahydrofurfurylamine) using sodium triacetoxyborohydride (STAB) as the reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, characterization guidelines, and safety protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Background

Secondary amines are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The targeted synthesis of unsymmetrical secondary amines, such as (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, is a common objective in medicinal chemistry and drug discovery programs.

Reductive amination stands out as one of the most effective and widely employed methods for the synthesis of amines.[1] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This one-pot approach is often preferred over other N-alkylation methods due to its high efficiency, operational simplicity, and ability to mitigate the over-alkylation often seen with methods like direct alkylation with alkyl halides.

For the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, we employ the reductive amination of 3-methylpentan-2-one with oxolan-2-ylmethylamine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. STAB is a mild and selective hydride source that is particularly effective for the reductive amination of ketones. Unlike other borohydride reagents such as sodium cyanoborohydride, STAB is less toxic, moisture-sensitive but manageable, and its reactivity is attenuated, allowing for the selective reduction of the iminium ion in the presence of the unreacted ketone.[1]

Reaction Scheme and Mechanism

The synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine proceeds via the following reaction:

Figure 1: Overall reaction for the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

The mechanism of this transformation can be broken down into two key stages occurring in the same pot:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (oxolan-2-ylmethylamine) on the carbonyl carbon of the ketone (3-methylpentan-2-one). This is typically catalyzed by a weak acid, often acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion.

-

Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.

Caption: Reductive amination workflow.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Purity |

| 3-Methylpentan-2-one | C₆H₁₂O | 100.16 | 565-61-7 | e.g., Sigma-Aldrich | ≥98% |

| Oxolan-2-ylmethylamine | C₅H₁₁NO | 101.15 | 4795-29-3 | e.g., Sigma-Aldrich | ≥98% |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | e.g., Sigma-Aldrich | ≥95% |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | e.g., Fisher Scientific | Anhydrous, ≥99.8% |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | e.g., VWR | ≥99.7% |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | N/A | Aqueous solution |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Fisher Scientific | ACS Grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | e.g., Sigma-Aldrich | ≥99.5% |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Septum and nitrogen inlet

-

Magnetic stirrer hotplate

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Flash chromatography system (optional)

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium triacetoxyborohydride is a water-reactive and combustible solid; handle with care and avoid inhalation of dust.[3] 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate caution.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methylpentan-2-one (1.00 g, 10.0 mmol, 1.0 equiv).

-

Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask and stir to dissolve the ketone. To this solution, add oxolan-2-ylmethylamine (1.11 g, 11.0 mmol, 1.1 equiv) via syringe.

-

Catalyst Addition: Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv) to the reaction mixture. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the stirring solution. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine as a colorless to pale yellow oil. Alternatively, for a sufficiently pure crude product, vacuum distillation can be employed.

Caption: Step-by-step synthesis workflow.

Characterization of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

As of the date of this document, no experimental characterization data for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine has been found in the literature. The following are predicted and expected characterization data based on the structure and data from analogous compounds.

Physical Properties:

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₁H₂₃NO

-

Molecular Weight: 185.31 g/mol

-

Boiling Point: Expected to be in the range of 220-240 °C at atmospheric pressure.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show complex multiplets due to the diastereotopic protons of the ethyl and methyl groups.

-

A broad singlet corresponding to the N-H proton is expected between δ 0.5-2.5 ppm.[4]

-

Signals for the protons of the tetrahydrofuran ring are expected between δ 3.6-4.0 ppm (protons adjacent to the oxygen) and δ 1.5-2.0 ppm (other ring protons).

-

The protons on the carbon adjacent to the nitrogen (CH-N and CH₂-N) will be deshielded and are expected to appear in the range of δ 2.5-3.0 ppm.[5]

-

The methyl and ethyl protons of the 3-methylpentan-2-yl group will appear in the upfield region (δ 0.8-1.5 ppm).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The carbons directly attached to the nitrogen will be deshielded, with expected chemical shifts in the range of δ 50-65 ppm.

-

The carbons of the tetrahydrofuran ring are expected to appear at approximately δ 68 ppm (C-O) and δ 25-30 ppm (other ring carbons).

-

The aliphatic carbons of the 3-methylpentan-2-yl group are expected in the upfield region (δ 10-40 ppm).

-

-

Infrared (IR) Spectroscopy (Neat):

-

A weak to medium, sharp absorption band in the region of 3300-3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

C-H stretching vibrations from the aliphatic groups will be observed in the 2850-2960 cm⁻¹ region.

-

A C-N stretching vibration is expected in the range of 1180-1250 cm⁻¹.

-

A prominent C-O-C stretching band from the tetrahydrofuran ring is expected around 1070-1150 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) is expected at m/z = 185.

-

According to the nitrogen rule, an odd molecular weight is consistent with the presence of one nitrogen atom.

-

Fragmentation is likely to occur via α-cleavage on either side of the nitrogen atom, leading to characteristic fragment ions.

-

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can deactivate the sodium triacetoxyborohydride. Increasing the reaction time or slightly warming the reaction mixture (to 40-50 °C) may also improve the yield, although this should be done cautiously to avoid side reactions.

-

Incomplete Reaction: If starting materials are still present after 24 hours, an additional portion of sodium triacetoxyborohydride (0.2-0.5 equiv) can be added.

-

Side Product Formation: A common side reaction is the reduction of the ketone to the corresponding alcohol (3-methylpentan-2-ol). Using a milder reducing agent like STAB minimizes this, but it can still occur if the iminium ion formation is slow. Ensure that the amine and ketone are allowed to stir together for a sufficient time before adding the reducing agent.

-

Purification Challenges: The product amine is basic and may streak on silica gel during chromatography. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in the hexane/ethyl acetate eluent). Alternatively, using a basic alumina column can be effective for the purification of amines.

Safety and Handling

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas and acetic acid. It is also a combustible solid. Handle in an inert atmosphere or a dry environment.[3] In case of fire, use a dry chemical powder extinguisher; do not use water.

-

1,2-Dichloroethane: A flammable liquid and a suspected human carcinogen. All handling should be done in a certified chemical fume hood.

-

Oxolan-2-ylmethylamine: Corrosive and flammable. Causes skin and eye burns.

-

3-Methylpentan-2-one: Flammable liquid and vapor. Causes skin and eye irritation.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The reductive amination of 3-methylpentan-2-one with oxolan-2-ylmethylamine using sodium triacetoxyborohydride provides an efficient and direct route to the target secondary amine, (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. The protocol detailed herein is robust and based on well-established chemical principles, offering a reliable method for the synthesis of this and structurally related compounds. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis. The provided characterization data, while predicted, serves as a valuable guide for the analysis of the final product.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

PubChem. (n.d.). 3-Methylpentan-2-one. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem. (n.d.). Tetrahydrofurfurylamine. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). 3-Methyl-2-pentanone Safety and Hazards. [Link]

-

Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

-

Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

-

ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

-

YouTube. (2019, January 17). synthesis of secondary amines. [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Structural analysis of amines. (2011, June 10). [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry of Amines. [Link]

Sources

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. 3-methylpentan-2-amine 95% | CAS: 35399-81-6 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Welcome to the technical support center for the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing the yield and purity of this target molecule. The synthesis, while conceptually straightforward via reductive amination, presents unique challenges due to the steric hindrance of the reactants. This document provides a comprehensive resource to navigate these challenges effectively.

Synthesis Overview: Navigating the Reductive Amination Pathway

The most practical and widely used method for synthesizing secondary amines like (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine is through reductive amination.[1][2] This versatile reaction involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. For the target molecule, two primary synthetic routes are viable:

-

Route A: Reductive amination of 3-methylpentan-2-one with tetrahydrofurfurylamine.

-

Route B: Reductive amination of tetrahydrofurfural with 3-methylpentan-2-amine.

Both pathways are theoretically sound, but the choice may be influenced by the availability and cost of the starting materials, as well as the specific challenges encountered during the reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Low or No Product Yield

Q1: I am not observing any product formation. What are the likely causes?

A1: A complete lack of product formation in a reductive amination reaction often points to issues with the initial imine formation or the activity of the reducing agent.

-

Inefficient Imine Formation: The condensation of a ketone and an amine to form an imine is an equilibrium process.[3] The steric hindrance of 3-methylpentan-2-one can make this initial step particularly challenging.

-

Recommendation: To drive the equilibrium towards the imine, removal of water is crucial. This can be achieved by using a Dean-Stark apparatus during imine formation (if performing a two-step procedure) or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture in a one-pot setup.

-

-

Inactive Reducing Agent: The borohydride reducing agents can degrade upon improper storage or handling.

-

Recommendation: Use a fresh bottle of the reducing agent. Ensure it has been stored in a desiccator to prevent deactivation by moisture.

-

-

Incorrect pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.

-

Recommendation: If not using an acetate-based reducing agent, consider adding a catalytic amount of a mild acid like acetic acid to promote imine formation.

-

Q2: My reaction yield is consistently low. How can I improve it?

A2: Low yields often result from incomplete conversion or competing side reactions.

-

Steric Hindrance: The reaction between a sterically hindered ketone like 3-methylpentan-2-one and a primary amine can be slow.[3][4]

-

Recommendation: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A higher reaction temperature may be necessary, but be mindful of potential side reactions.

-

-

Suboptimal Reducing Agent: The choice of reducing agent is critical. For sterically hindered ketones, a mild and selective reducing agent is preferred to avoid the reduction of the starting ketone.

-

Recommendation: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for challenging reductive aminations due to its mild nature and tolerance for slightly acidic conditions.[3] It is generally more effective than sodium cyanobohydride or sodium borohydride for this type of transformation.

-

-

Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield.

-

Recommendation: Employing a slight excess (1.1 to 1.5 equivalents) of the amine can help drive the imine formation equilibrium forward.

-

Presence of Impurities and Side Products

Q3: I am observing the starting ketone/aldehyde in my final product. How can I address this?

A3: The presence of unreacted carbonyl starting material is a common issue and can be addressed by optimizing the reduction step.

-

Inefficient Reduction of the Imine: This can occur if the reducing agent is not sufficiently reactive or if it is consumed by other species in the reaction mixture.

-

Recommendation: Ensure that at least one full equivalent of the reducing agent is used. For challenging substrates, using a slight excess (1.2 to 1.5 equivalents) of the reducing agent can be beneficial.

-

-

Competitive Reduction of the Carbonyl: Stronger reducing agents like sodium borohydride can reduce both the imine and the starting carbonyl compound.

-

Recommendation: Switch to a milder reducing agent like STAB, which is more selective for the protonated imine over the ketone.

-

Q4: My product is contaminated with a dialkylated amine. How can I prevent this?

A4: The formation of a tertiary amine through dialkylation can occur, especially when using a primary amine.

-

Reaction Pathway: The desired secondary amine product can react with another molecule of the carbonyl starting material to form a tertiary amine.

-

Recommendation: This is more of a concern in Route B (using 3-methylpentan-2-amine). To minimize this, use a stoichiometric amount or a slight excess of the amine. A stepwise procedure, where the imine is pre-formed and then reduced, can also help control this side reaction.

-

Purification Challenges

Q5: I am having difficulty purifying my product by column chromatography.

A5: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

-

Recommendation:

-

Acid/Base Extraction: Before chromatography, perform an acid/base extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine extracted back into an organic solvent. This will remove non-basic impurities.

-

Modified Eluent: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system to improve the peak shape and separation.

-

Q6: Can I use distillation for purification?

A6: Distillation can be a viable purification method for liquid amines, provided the product is thermally stable and has a significantly different boiling point from the starting materials and major impurities. Given the likely boiling points of the reactants and product, fractional distillation under reduced pressure could be an effective final purification step.

Recommended Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Reductive Amination of 3-Methylpentan-2-one with Tetrahydrofurfurylamine (Route A)

This is often the preferred route due to the commercial availability of both starting materials.

Reactants:

| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 3-Methylpentan-2-one | 100.16 | 0.815 | 10 | 1.0 |

| Tetrahydrofurfurylamine | 101.15 | 0.988 | 12 | 1.2 |

| Sodium Triacetoxyborohydride | 211.94 | - | 15 | 1.5 |

| Acetic Acid | 60.05 | 1.05 | catalytic | - |

| Dichloromethane (DCM) | - | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpentan-2-one (1.23 mL, 10 mmol) and tetrahydrofurfurylamine (1.21 mL, 12 mmol) in dichloromethane (50 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine) or by vacuum distillation.

Protocol 2: Reductive Amination of Tetrahydrofurfural with 3-Methylpentan-2-amine (Route B)

This route is an alternative if 3-methylpentan-2-amine is more readily available.

Reactants:

| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Tetrahydrofurfural | 100.12 | 1.06 | 10 | 1.0 |

| 3-Methylpentan-2-amine | 101.19 | 0.77 | 11 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | - | 15 | 1.5 |

| Dichloromethane (DCM) | - | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask with a magnetic stir bar, add tetrahydrofurfural (0.94 mL, 10 mmol) and 3-methylpentan-2-amine (1.44 mL, 11 mmol) in dichloromethane (50 mL).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) in portions.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and purification are the same as in Protocol 1.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Figure 2. Decision tree for troubleshooting low yield.

Analytical Characterization

Successful synthesis should be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the methyl, ethyl, and methine protons of the 3-methylpentan-2-yl group, and the methylene and methine protons of the oxolan-2-ylmethyl group. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the aliphatic nature of the compound.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) should be observed, and its mass should correspond to the molecular weight of the product (C12H25NO, MW = 199.34). The fragmentation pattern will likely show cleavage alpha to the nitrogen atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

This is an excellent technique for monitoring reaction progress and assessing the purity of the final product. The retention times of the starting materials, product, and any byproducts can be determined.

-

This technical support guide provides a comprehensive framework for optimizing the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. By understanding the underlying principles of the reductive amination reaction and anticipating potential challenges, researchers can significantly improve their synthetic outcomes.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Afanasyev, O. I., & Chusov, D. (2020). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 56(84), 12753-12769. [Link]

-

PubChem. (n.d.). 3-Methylpentan-2-one. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

-

PubChem. (n.d.). Tetrahydrofurfurylamine. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Tarasov, A. A., & Chusov, D. A. (2017). Reductive amination: a hitchhiker's guide. Chemistry–A European Journal, 23(26), 6245-6253. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Conversion Rates in (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Reactions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This document provides in-depth troubleshooting strategies, field-proven insights, and detailed protocols to address the common challenge of low conversion rates in its synthesis. The predominant synthetic route for this secondary amine is reductive amination, a powerful but nuanced reaction. This guide is structured to help you diagnose issues and optimize your experimental outcomes logically.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction to form (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine has a very low yield. Where should I start troubleshooting?

Low conversion is typically rooted in one of three areas: suboptimal imine/iminium ion formation, inefficient reduction, or issues with starting material integrity. The equilibrium between the starting carbonyl (oxolane-2-carbaldehyde) and amine (3-methylpentan-2-amine) to form the iminium ion intermediate is the most critical and sensitive stage.[1][2] Start by verifying the quality of your reagents and then scrutinize the parameters governing imine formation, particularly pH and water content.

Q2: How critical is the pH of the reaction medium?

Extremely critical. The formation of the imine intermediate is most efficient under mildly acidic conditions (typically pH 4-5).[3][4] If the medium is too acidic, the primary amine starting material (3-methylpentan-2-amine) will be protonated to its non-nucleophilic ammonium salt, halting the initial attack on the carbonyl.[4] If the medium is too basic, the carbonyl oxygen will not be sufficiently protonated to activate it for nucleophilic attack. Careful control of pH is paramount for driving the equilibrium towards the imine intermediate.

Q3: I suspect my reducing agent is the problem. Which one is best for this reaction?

The choice of reducing agent is crucial for selectivity. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in a one-pot procedure.[1][2] It is less sensitive to moisture than other hydrides and performs well in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1]

-

Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, as it is selective for the iminium ion over the carbonyl at mildly acidic pH.[2][3] However, it generates toxic cyanide byproducts, requiring careful handling and work-up procedures.[2]

-

Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can problematically reduce the starting aldehyde if added too early or under the wrong conditions, leading to low yields of the desired amine.[3] It is best used in a two-step process where the imine is pre-formed before the reductant is introduced.[1]

Q4: Could water in my reaction be causing the low yield?

Absolutely. While the formation of the imine from the amine and aldehyde generates a molecule of water, an excess of water in the reaction solvent can push the equilibrium back towards the starting materials, thereby inhibiting the reaction.[4][5] Using anhydrous solvents and even employing dehydrating agents like molecular sieves can significantly improve yields, especially in sluggish reactions.[6]

In-Depth Troubleshooting Guides

Guide 1: Reagent Quality and Stoichiometry

The integrity of your starting materials is the foundation of a successful reaction.

-

Purity of 3-Methylpentan-2-amine: Amine starting materials can degrade over time, especially if exposed to air and light. Impurities can act as catalysts for side reactions or may not be reactive at all.

-

Troubleshooting: Verify the purity of your amine via NMR or GC-MS. If necessary, purify by distillation. Ensure it is stored under an inert atmosphere (Nitrogen or Argon).

-

-

Stability of Oxolane-2-carbaldehyde: Aldehydes, particularly cyclic ones, can be prone to oxidation to the corresponding carboxylic acid or polymerization upon storage.

-

Troubleshooting: Use freshly distilled or newly purchased aldehyde. Check for the presence of a carboxylic acid impurity (which would be visible by a broad peak in ¹H NMR) as it can interfere with pH control.

-

-

Stoichiometry: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.1-1.5 equivalents) of the amine to help drive the imine formation equilibrium.[7]

-

Troubleshooting: If yields are low, try adjusting the stoichiometry. Monitor the reaction by TLC to track the consumption of the limiting reagent.

-

Guide 2: Optimizing Reaction Conditions

Fine-tuning the reaction environment is often where the most significant gains in yield are found.

The solvent plays a critical role in both the formation of the imine and the subsequent reduction.[8][9]

-

Commonly Used Solvents: Dichloroethane (DCE), Tetrahydrofuran (THF), and Methanol are frequently used.[1][8]

-

Causality: DCE and THF are excellent for reactions using NaBH(OAc)₃. Methanol can be a good choice as it facilitates rapid imine formation, but it is not compatible with NaBH(OAc)₃.[8][10] The choice of solvent can significantly impact reaction rates.[8]

Most reductive aminations are run at room temperature.

-

Troubleshooting: If the reaction is sluggish (as determined by TLC monitoring), gentle heating (40-50 °C) may be beneficial. However, be aware that higher temperatures can also promote side reactions or degradation of the reagents.[11][12] For the specific target molecule, thermal stability should be considered, as amine degradation can accelerate at elevated temperatures.[11][13]

| Parameter | Recommended Range | Rationale & Key Considerations |

| pH | 4.0 - 6.0 | Balances amine nucleophilicity and carbonyl activation. Too low protonates the amine; too high prevents carbonyl activation.[3][4] |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Offers high selectivity for the iminium ion over the starting aldehyde in a one-pot reaction.[1][2] |

| Solvent | DCE, THF | Good general solvents, compatible with selective borohydride reagents.[1][9] |

| Temperature | 20 - 50 °C | Room temperature is often sufficient. Gentle heating may be required for sterically hindered substrates.[11] |

| Water Content | Anhydrous | The reaction produces water; excess water can reverse imine formation. Consider using molecular sieves.[4][6] |

Visual Troubleshooting Workflow

This decision tree can guide you through a logical troubleshooting process when encountering low conversion rates.

Caption: A step-by-step decision tree for diagnosing low yields.

Experimental Protocols

Protocol 1: Standard One-Pot Reductive Amination using NaBH(OAc)₃

This protocol provides a robust starting point for the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

-

To a round-bottom flask under an inert atmosphere (N₂), add anhydrous dichloroethane (DCE, 0.2 M relative to the limiting reagent).

-

Add 3-methylpentan-2-amine (1.2 equivalents).

-

Add oxolane-2-carbaldehyde (1.0 equivalent) dropwise at room temperature.

-

Add glacial acetic acid (1.1 equivalents) to catalyze iminium formation. Stir the mixture for 1-2 hours at room temperature. The formation of the iminium ion can be monitored by TLC.

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Caution: The addition may cause gas evolution.

-

Stir the reaction at room temperature overnight (12-18 hours).

-

Monitor the reaction for the disappearance of the limiting starting material by TLC or LC-MS.

-

Upon completion, quench the reaction carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the pure secondary amine.[14]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is key to optimization.

-

Prepare TLC Plate: Use a silica gel plate.

-

Solvent System: A typical mobile phase for this type of amine would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:EtOAc). A small amount of triethylamine (~1%) may be added to the mobile phase to prevent the amine product from streaking on the acidic silica plate.[14][15]

-

Spotting: On the baseline of the plate, spot the starting amine, the starting aldehyde, and a co-spot of both. As the reaction proceeds, take small aliquots and spot them in a separate lane.

-

Visualization: Visualize the plate under UV light (if any components are UV active) and/or by staining with a potassium permanganate (KMnO₄) solution. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicates reaction progress.

Reaction Workflow Diagram

Caption: Simplified workflow for reductive amination synthesis.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Wang, C., et al. (2018). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google Patents. (1975).

-

Ma, S., & Jha, S. C. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Link]

-

Breindl, A., et al. (2020). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

ResearchGate. (2012). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]

-

Hall, N. E., & Smith, B. J. (2022). The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. Industrial & Engineering Chemistry Research. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

ResearchGate. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

-

ResearchGate. (2019). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

-

Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

-

Nature. (2022). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]

-

Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

-

Reddit. (2020). Synthesis - General tips for improving yield?. [Link]

-

University of Rochester. Reductive Amination - Common Conditions. [Link]

-

Chemguide. preparation of amines. [Link]

-

PubChem. (3-Methylpentan-2-yl)benzene. [Link]

-

Davar, F., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO₂-Loaded Tertiary Amine Blends. MDPI. [Link]

- Google Patents. (2023).

-

ResearchGate. Thermal degradation rates of different amines. [Link]

-

Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

Steinbach, J., & Neuenfeld, S. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Aidic. [Link]

-

Gauth. (2017). (JLN) USSCE Chemistry 2017. [Link]

-

ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]

-

SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

-

Filo. (2025). The major product obtained on treating 3-Methylpentan-2-ol with HBr will.... [Link]

-

FooDB. Showing Compound 3-Methylpentan-2-ol (FDB004415). [Link]

-

El-Awa, A., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.... MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. organicreactions.org [organicreactions.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. aidic.it [aidic.it]

- 14. biotage.com [biotage.com]

- 15. echemi.com [echemi.com]

Technical Support Center: Purification of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Executive Summary & Compound Profile

User Query: "How do I remove persistent impurities from my (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine synthesis?"

The Challenge: This molecule is a hindered secondary amine featuring a tetrahydrofuran (THF) ether ring and a branched aliphatic chain. The synthesis—typically via reductive amination—often yields a "stubborn" impurity profile including unreacted ketones, primary amine precursors, and, most critically, diastereomers . Because the molecule contains multiple chiral centers (C2/C3 on the pentyl chain and C2 on the oxolane ring), standard purification often fails to separate these stereoisomers, leading to non-reproducible biological data.

Compound Specifications:

| Feature | Description | Implication for Purification |

|---|

| Functional Group | Secondary Amine (

Phase I: The Chemical Wash (Acid-Base Extraction)

Target: Neutral impurities (Ketones, Aldehydes, Solvents)

The Logic: Before chromatography, you must debulk the sample. Neutral organic impurities (like the 3-methylpentan-2-one precursor) will not protonate. By forcing the amine into water with acid, we wash away the neutrals.

Protocol:

-

Dissolution: Dissolve crude oil in Diethyl Ether (

) or MTBE . Avoid DCM if possible (emulsion risk). -

Acidification: Extract with 1M HCl (

).-

Checkpoint: The amine moves to the aqueous layer (pH < 2). Neutrals stay in organic.

-

-

Wash: Wash the combined aqueous acidic layer with fresh

( -

Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

-

Observation: The solution will cloud as the free base amine oils out.

-

-

Recovery: Extract the cloudy aqueous mix with DCM (

). Dry over

Visualization: The Extraction Logic

Caption: Figure 1.[2][3] Acid-Base extraction workflow to isolate the amine from neutral precursors.

Phase II: The Scavenger Hunt (Removing Primary Amines)

Target: Unreacted Tetrahydrofurfurylamine

The Issue: If your synthesis used an excess of the primary amine (tetrahydrofurfurylamine), it will co-extract in Phase I. Separation by boiling point is difficult due to the high molecular weight.

The Solution: Use a Chemo-Selective Scavenger . We utilize the steric difference between the primary impurity and your secondary product.

Protocol:

-

Dissolve the Phase I product in DCM.

-

Add Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin (1.5 equivalents relative to estimated impurity).

-

Agitate gently at RT for 4–6 hours.

-

Mechanism:[4] The primary amine reacts rapidly to form a stable imine on the bead. The hindered secondary amine (your product) reacts much slower or not at all due to steric bulk [1].

-

-

Filter the resin. The filtrate contains your purified secondary amine.

Phase III: The Stereochemical Sieve (Diastereomer Control)

Target: Separating the stereoisomers

The Reality Check: Your molecule has 3 chiral centers. If you used racemic starting materials, you have a mixture of diastereomers. These act like different chemical species (different NMR shifts, different retention times).

Chromatography Strategy: Standard silica gel often causes amines to "streak" or "tail" due to interaction with acidic silanols.

Recommended Mobile Phase (The "Amine Special"):

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate

-

Modifier: 1% Triethylamine (TEA) or 1%

in MeOH.-

Why: The basic modifier saturates the silica sites, allowing the amine to elute as a sharp band [2].

-

Advanced Separation (Diastereomers): If Flash Chromatography fails to separate diastereomers, proceed to Fractional Crystallization using chiral acids.

-

Dissolve free base in hot Ethanol.

-

Add 1 equivalent of L-Tartaric Acid or Dibenzoyl-L-tartaric acid .

-

Allow to cool slowly.

-

Theory: Diastereomeric salts have different lattice energies and solubilities. One diastereomer will crystallize preferentially [3].

-

Troubleshooting & FAQs

Q: My product has a persistent "almond" smell.

-

A: This indicates residual Benzaldehyde if you used a reductive amination with benzaldehyde, or more likely, Oxolan-2-carbaldehyde (Tetrahydrofurfural).

-

Fix: Repeat Phase I (Acid wash). Aldehydes are neutral and must be washed out while the amine is protonated.

Q: I see "Ghost Peaks" in my HPLC.

-

A: If you see split peaks (e.g., two peaks very close together, ratio 1:1 or similar), these are likely diastereomers , not impurities.

-

Verification: Run an NMR. If you see duplicate triplets for the methyl group or multiple multiplets for the THF ring protons, you have a diastereomeric mixture.

Q: The oil turned yellow/brown overnight.

-

A: Amines oxidatively degrade to N-oxides or imines upon air exposure.

-

Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the HCl salt (treat ether solution with 2M HCl in ether), which is a stable solid.

Troubleshooting Logic Tree

Caption: Figure 2. Rapid diagnostic flow for common amine sample issues.

References

-

Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Section: Purification of Amines.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

- 1. (3-Methylpentan-2-yl)benzene | C12H18 | CID 12453629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ues.pku.edu.cn [ues.pku.edu.cn]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

storage stability and degradation of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Technical Support Center: (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the storage, stability, and degradation of this molecule. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues related to compound stability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, light, and heat. The structural presence of a tetrahydrofuran (oxolan) ring and a secondary amine makes it susceptible to specific degradation pathways.

Rationale: The tetrahydrofuran (THF) moiety is known to form explosive peroxides upon exposure to air and light.[1][2] The secondary amine group is susceptible to oxidation.[3][4] Therefore, protective measures are critical.

Recommended Storage Conditions Summary:

| Parameter | Condition | Rationale & Sources |

| Temperature | 2–8 °C | Refrigeration slows down the rate of chemical degradation.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine and peroxide formation in the THF ring.[1][6] |

| Light | Amber Vial / Store in Darkness | Protects against photolytic degradation, which can initiate and accelerate peroxide formation.[1] |

| Container | Tightly Sealed, Original Container | Prevents exposure to atmospheric oxygen and moisture. Use containers of the same material as the original.[2][5] |

| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | These materials can directly react with and degrade the compound.[2][5] |

Q2: What are the primary degradation pathways I should be aware of?

A2: The molecule has two primary points of vulnerability: the secondary amine and the oxolan (tetrahydrofuran) ring. Understanding these pathways is key to preventing degradation.[7][8]

-

Oxidative Degradation: This is the most common pathway.

-

Amine Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or nitrones.[3][4][9] This occurs via an electron transfer mechanism, often catalyzed by trace metals or initiated by other radical species.[10]

-

Peroxide Formation: The ether linkage in the oxolan ring can react with atmospheric oxygen, especially under light exposure, to form hydroperoxides.[1][2] This is a significant safety concern as peroxides can be explosive.[2]

-

-

Thermal Degradation: Elevated temperatures accelerate all degradation reactions, including oxidation and potential ring-opening of the oxolan moiety.[3][7]

-

Photolytic Degradation: Exposure to light, particularly UV, can provide the energy to initiate radical reactions, leading to both amine oxidation and peroxide formation.[7]

-

Acid/Base Hydrolysis: While generally stable, extreme pH conditions can potentially lead to the cleavage of the ether bond in the oxolan ring, though this is less common than oxidation under typical laboratory conditions.[11]

Q3: Are there any visible signs of compound degradation?

A3: Yes. While analytical confirmation is always necessary, visual inspection can provide early warnings. Look for:

-

Color Change: Development of a yellow or brown tint can indicate the formation of oxidized species.

-

Change in Viscosity or Precipitation: Formation of higher molecular weight degradation products or polymers can alter the physical state of the sample.[12]

If any of these signs are observed, it is crucial to re-qualify the material using an appropriate analytical method before use.

Q4: How can I analytically monitor the purity and stability of my sample?

A4: Stability-indicating analytical methods are essential for ensuring the integrity of your compound.[7][13]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach. A C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% formic acid) is a good starting point. Degradation will appear as new peaks, typically at different retention times, and a decrease in the main peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradants.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both separating degradation products and identifying them based on their mass-to-charge ratio, providing structural clues about the degradation pathway.[14][15]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I am observing new, unidentified peaks in my HPLC/GC chromatogram that were not present in the initial analysis.

-

Probable Cause: This is a classic sign of sample degradation. The new peaks correspond to the degradation products formed during storage or handling.

-

Investigative Workflow:

-

Confirm Identity: Use LC-MS to determine the molecular weights of the new peaks. Compare these weights to potential degradation products (e.g., N-oxide = M+16; peroxide = M+32).

-

Review Storage Conditions: Verify that the sample has been stored according to the recommendations (2–8 °C, inert atmosphere, protected from light).[1][5] Accidental exposure to air or light is a common culprit.

-

Check Solution Stability: If you are working with solutions, the compound may be degrading in your chosen solvent. Prepare fresh solutions for each experiment and avoid storing them for extended periods unless their stability in that solvent has been validated.

-

-

Solution:

-

Purify the sample if necessary or use a new, unopened batch of the compound.

-

Implement stricter handling protocols: always blanket the container with an inert gas (e.g., argon) after use and store solutions in amber vials.

-

Problem 2: My bioassay or chemical reaction results are inconsistent and show a loss of activity over time.

-

Probable Cause: The active concentration of your compound is likely decreasing due to degradation. The parent compound is being consumed, and the resulting degradation products may be inactive or have different activity profiles.

-

Investigative Workflow:

-

Quantitative Analysis: Use a validated HPLC or LC-MS method to re-test the concentration of your stock solution or the stored solid material. Compare the peak area of the parent compound to a freshly prepared standard or the initial certificate of analysis.

-

Forced Degradation Test: Perform a basic forced degradation study (see protocol below) to understand how quickly the compound degrades under stress (e.g., exposure to air, elevated temperature). This will provide insight into its intrinsic stability.[7][16]

-

-

Solution:

-

Prepare stock solutions fresh on the day of the experiment.

-

If stock solutions must be stored, aliquot them into single-use vials, purge with inert gas, and store at or below -20°C to minimize degradation.

-

Establish a re-test date for the solid material and re-qualify its purity periodically.

-

Visualizing Degradation Pathways

The following diagram illustrates the primary sites of vulnerability on the (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine molecule and its likely initial degradation products.

Caption: Predicted initial degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol is designed to rapidly assess the intrinsic stability of the molecule under various stress conditions, as recommended by ICH guidelines.[3][7][8]

Objective: To identify potential degradation pathways and the conditions that accelerate degradation.

Methodology:

-

Sample Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at 60°C for 24 hours.

-

Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature, protected from light, for 24 hours.[3]

-

Thermal Stress: Store a solid sample and a solution sample in an oven at 70°C for 48 hours.[3]

-

Photolytic Stress: Expose a solid sample and a solution sample to a calibrated light source (as per ICH Q1B guidelines).

-

-

Control Sample: Store one solution and one solid sample under recommended conditions (2–8 °C, dark) as a control.

-

Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control by HPLC-UV or LC-MS.

-